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Compound of Interest

Compound Name:
Methyl 4-(2-

hydroxyphenyl)butanoate

Cat. No.: B1611520 Get Quote

An In-depth Technical Guide to Methyl 4-(2-
hydroxyphenyl)butanoate
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(2-
hydroxyphenyl)butanoate, a valuable phenolic intermediate in organic synthesis. The

document details its chemical identity, including its CAS number and structural properties.

While specific experimental spectral data is not widely available in public databases, this guide

outlines the theoretical principles and expected outcomes for its structural elucidation by

means of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). Detailed, standardized experimental protocols for these analytical

techniques are provided to guide researchers in their own characterization efforts. The logical

workflow for the synthesis and structural verification of this compound is also presented

visually. This document is intended for researchers, scientists, and professionals in the fields of

drug development and chemical synthesis.

Chemical Identity and Properties
Methyl 4-(2-hydroxyphenyl)butanoate is a chemical compound with the molecular formula

C₁₁H₁₄O₃.[1] It belongs to the class of phenolic compounds and is an ester derivative of

butanoic acid. Its structure, featuring both a hydroxyl group and a methyl ester, makes it a
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versatile intermediate in the synthesis of more complex molecules, particularly in the

pharmaceutical and fragrance industries.

Table 1: Physicochemical Properties of Methyl 4-(2-hydroxyphenyl)butanoate

Property Value Source

CAS Number 93108-07-7 [1]

Molecular Formula C₁₁H₁₄O₃ [1]

Molecular Weight 194.23 g/mol [1]

Exact Mass 194.094294304 [1]

XLogP3 2.1 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 5 [1]

Structure Elucidation
The definitive structure of Methyl 4-(2-hydroxyphenyl)butanoate can be confirmed through a

combination of modern spectroscopic techniques. The following sections detail the expected

spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton

environment in the molecule. The chemical shifts are influenced by the electronic environment

of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 4-(2-hydroxyphenyl)butanoate
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ar-H (4 protons) 6.7 - 7.2 Multiplet 4H

-OH 4.5 - 5.5 (variable) Singlet (broad) 1H

-OCH₃ ~3.6 Singlet 3H

Ar-CH₂- ~2.7 Triplet 2H

-CH₂-CH₂-CO ~1.9 Multiplet 2H

-CH₂-COOCH₃ ~2.3 Triplet 2H

Note: These are predicted values based on standard functional group regions. Actual values

may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms

and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(2-hydroxyphenyl)butanoate

Carbon Predicted Chemical Shift (δ, ppm)

C=O (ester) 173 - 175

Ar-C-OH 154 - 156

Ar-C (quaternary) 128 - 130

Ar-CH 115 - 130

-OCH₃ 51 - 52

Ar-CH₂- 29 - 31

-CH₂-CH₂-CO 24 - 26

-CH₂-COOCH₃ 33 - 35
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Note: These are predicted values. The aromatic region will show four distinct signals for the CH

carbons and two for the quaternary carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands for Methyl 4-(2-hydroxyphenyl)butanoate

Functional Group
Expected Wavenumber
(cm⁻¹)

Appearance

O-H (hydroxyl) 3200 - 3600 Broad

C-H (aromatic) 3000 - 3100 Sharp, medium

C-H (aliphatic) 2850 - 3000 Sharp, medium

C=O (ester) 1730 - 1750 Strong, sharp

C=C (aromatic) 1450 - 1600 Medium to weak

C-O (ester) 1000 - 1300 Strong

C-O (phenol) 1200 - 1260 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural identification.

Table 5: Expected Key Fragments in the Mass Spectrum of Methyl 4-(2-
hydroxyphenyl)butanoate
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m/z Value Possible Fragment Identity Notes

194 [M]⁺ Molecular ion peak

163 [M - OCH₃]⁺ Loss of the methoxy group

135 [M - COOCH₃]⁺
Loss of the carbomethoxy

group

107 [C₇H₇O]⁺
Benzylic cleavage,

hydroxytropylium ion or similar

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic

molecule like Methyl 4-(2-hydroxyphenyl)butanoate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the

instrument to the specific solvent.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of

scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse

angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled

pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
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Sample Preparation (ATR): Place a small amount of the neat sample (liquid or solid) directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Acquire the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum.

Data Analysis: Identify the major absorption peaks and correlate them to the corresponding

functional groups.

Mass Spectrometry Protocol (EI-MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas

chromatography (GC) inlet.

Ionization: Utilize Electron Impact (EI) ionization, typically at 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-

flight (TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

deduce the structure.

Visualization of Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and structural confirmation

of Methyl 4-(2-hydroxyphenyl)butanoate.
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Fig. 1: Logical workflow for synthesis and characterization.
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Conclusion
Methyl 4-(2-hydroxyphenyl)butanoate is a commercially available compound with significant

potential as a synthetic intermediate. This guide provides its key identifiers and a theoretical

framework for its structural elucidation using standard spectroscopic methods. The provided

experimental protocols and logical workflow diagrams serve as a valuable resource for

scientists engaged in the synthesis and analysis of this and related compounds. Further

research to publish a definitive set of experimental spectra for this compound would be a

valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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